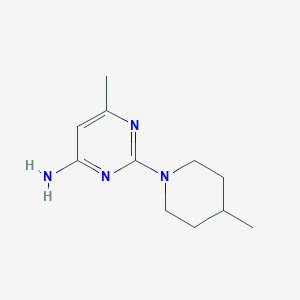
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4-methylpiperidine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (around 140°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2-Chloro-4-methyl-6-aminopyrimidine: A precursor in the synthesis of 6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine.
4,4-Difluoropiperidine: Another piperidine derivative used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a pyrimidine core with a piperidine moiety makes it a valuable scaffold in drug discovery and development.
属性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC 名称 |
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-3-5-15(6-4-8)11-13-9(2)7-10(12)14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI 键 |
PNEKRFASBGACEN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


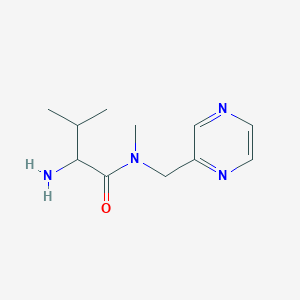
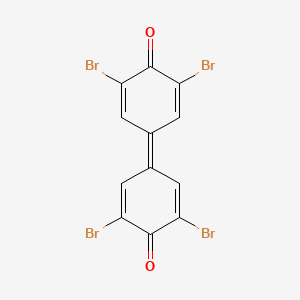
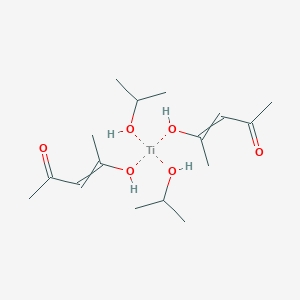
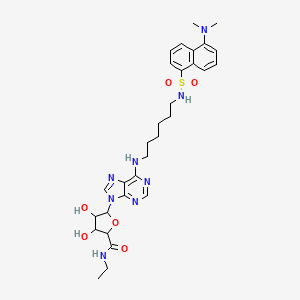
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
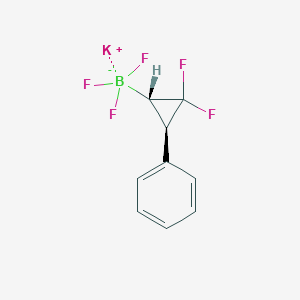
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
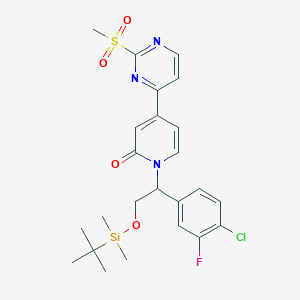

![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
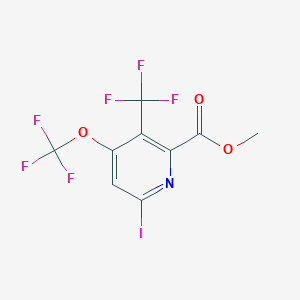
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
